

# Chemical structure and properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate

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## Compound of Interest

Compound Name: Antibacterial agent 129

Cat. No.: B12395424

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## An In-depth Technical Guide on 2,4-diamino-6,7-diisopropyl-pteridine phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2,4-diamino-6,7-diisopropyl-pteridine phosphate. The information is intended to support research, scientific investigation, and drug development efforts related to this compound.

## Chemical Structure and Properties

2,4-diamino-6,7-diisopropyl-pteridine phosphate, also known as the vibriostatic agent O/129, is a pteridine derivative.<sup>[1]</sup> Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate

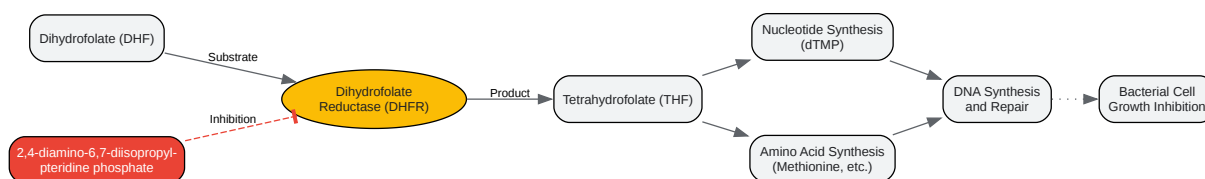
Property	Value	Reference
IUPAC Name	6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid	
Synonyms	O/129, Vibriostatic agent O/129, 6,7-Diisopropylpteridine-2,4-diamine phosphate, Antimalarial agent 1	[2]
CAS Number	84176-65-8	[3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>6</sub> · H <sub>3</sub> PO <sub>4</sub>	[3][4]
Molecular Weight	344.31 g/mol	[3][4][5][6]
Appearance	White to light yellow powder	
Melting Point	232-234 °C	[3][7]
Solubility	DMSO: 125 mg/mL (363.04 mM; requires sonication)	[8]
Storage	2-8°C	[3]
InChI	1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4)	[3]
InChIKey	YNQBQYASRYRNRY-UHFFFAOYSA-N	[3]
SMILES	CC(C)c1nc2nc(N)nc(N)c2nc1C(C)C.OP(O)(O)=O	[3]

## Mechanism of Action

The primary mechanism of action of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is believed to be the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. This mechanism is common among pteridine derivatives used as antimicrobial and anticancer agents.

While direct evidence for the inhibition of *Vibrio* DHFR by this specific compound is not extensively documented in the available literature, its structural similarity to other known DHFR inhibitors strongly supports this proposed mechanism. The resistance of some bacterial species, such as *Aeromonas*, may be attributed to differences in the enzyme's active site or reduced permeability of the compound.

Below is a diagram illustrating the proposed mechanism of action.



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Caption: Proposed mechanism of action via dihydrofolate reductase (DHFR) inhibition.

## Biological Activities

2,4-diamino-6,7-diisopropyl-pteridine phosphate is widely recognized for its vibriostatic properties, meaning it inhibits the growth of *Vibrio* species. This characteristic is exploited in clinical and environmental microbiology to differentiate *Vibrio* from other Gram-negative bacteria, particularly *Aeromonas* and *Plesiomonas*.<sup>[1]</sup> Most *Vibrio* species are susceptible to this compound, while *Aeromonas* species are typically resistant.<sup>[1][9]</sup>

Table 2: Susceptibility of Various Bacterial Species to O/129 (150 µg disk)

Organism	Susceptibility	Zone of Inhibition	Reference
Vibrio cholerae	Susceptible	Zone of inhibition present	<a href="#">[9]</a>
Vibrio parahaemolyticus	Susceptible	Zone of inhibition present	
Vibrio vulnificus	Susceptible	Zone of inhibition present	
Aeromonas hydrophila	Resistant	No zone of inhibition	<a href="#">[1]</a>
Aeromonas salmonicida	Resistant	No zone of inhibition	
Plesiomonas shigelloides	Susceptible	Zone of inhibition present	

It is important to note that some strains of *Vibrio cholerae* have been reported to be resistant to O/129, which can be associated with resistance to other antibiotics.[\[10\]](#)[\[11\]](#)

Early studies identified 2,4-diamino-6,7-diisopropyl-pteridine as having antimalarial properties. It has shown activity against *Plasmodium gallinaceum*, the causative agent of avian malaria. [\[12\]](#)[\[13\]](#) The mechanism of its antimalarial action is also presumed to be through the inhibition of dihydrofolate reductase, an essential enzyme for the malaria parasite's survival and replication.

## Experimental Protocols

The most common experimental application of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is the O/129 disk diffusion susceptibility test.

Objective: To determine the susceptibility of a bacterial isolate to the vibriostatic agent O/129 for the presumptive identification of *Vibrio* species.

Materials:

- 2,4-diamino-6,7-diisopropyl-pteridine phosphate disks (10 µg and 150 µg)

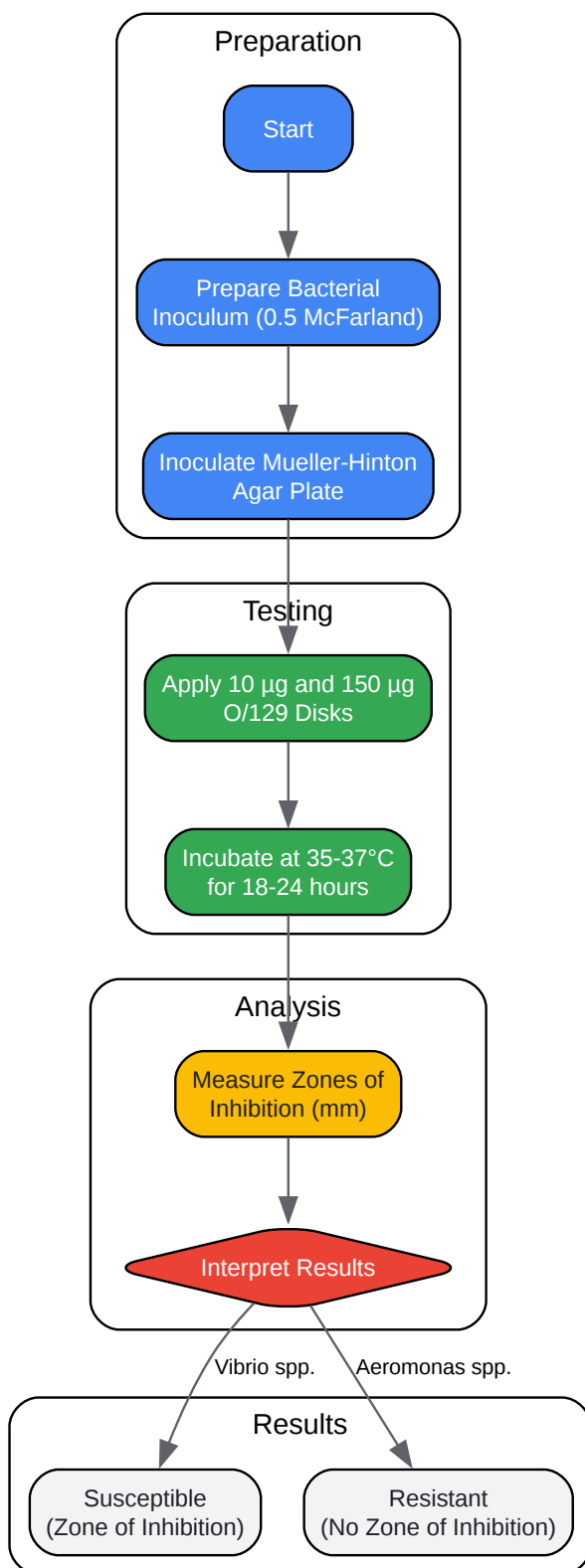
- Mueller-Hinton agar plates
- Sterile saline or Tryptone Soy Broth (TSB)
- Sterile swabs
- McFarland 0.5 turbidity standard
- Incubator (35-37°C)
- Control strains (*Vibrio* sp. as a positive control, *Aeromonas* sp. as a negative control)

Procedure:

- Inoculum Preparation:
  - Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture.
  - Suspend the colonies in sterile saline or TSB.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
- Inoculation of Agar Plate:
  - Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.
  - Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- Application of Disks:
  - Aseptically place a 10 µg and a 150 µg O/129 disk onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent overlapping of inhibition zones.
  - Gently press the disks to ensure complete contact with the agar.

- Incubation:
  - Invert the plates and incubate at 35-37°C for 18-24 hours in an aerobic atmosphere.
- Interpretation of Results:
  - Measure the diameter of the zone of inhibition (including the disk) in millimeters.
  - Susceptible: Any zone of inhibition around the 150 µg disk.
  - Resistant: No zone of inhibition around the 150 µg disk.
  - The 10 µg disk can be used for further differentiation within the *Vibrio* genus.[\[14\]](#)

Below is a workflow diagram for the O/129 Disk Diffusion Susceptibility Test.



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Caption: Workflow for O/129 disk diffusion susceptibility testing.

## Pharmacokinetics

Detailed pharmacokinetic data for 2,4-diamino-6,7-diisopropyl-pteridine phosphate in humans or animals is not readily available in the public domain. As a research chemical primarily used for in vitro diagnostics, its absorption, distribution, metabolism, and excretion (ADME) properties have not been extensively studied. For drug development purposes, these parameters would need to be determined through preclinical and clinical trials.

## Conclusion

2,4-diamino-6,7-diisopropyl-pteridine phosphate is a valuable tool in microbiology for the presumptive identification of *Vibrio* species. Its vibriostatic activity, likely mediated through the inhibition of dihydrofolate reductase, provides a clear basis for its diagnostic application. While its antimalarial properties have been noted, further research is required to fully elucidate its therapeutic potential and pharmacokinetic profile for any in vivo applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

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